Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate

Description

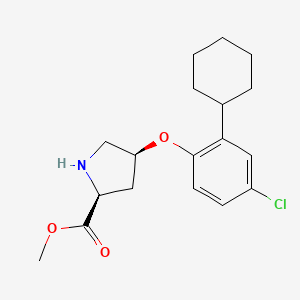

Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate is a pyrrolidine-based ester featuring a stereochemically defined (2S,4S) configuration. Its structure includes:

- A methyl ester at the C-2 position.

- A 4-chloro-2-cyclohexylphenoxy substituent at the C-4 position.

This compound belongs to a class of pyrrolidine carboxylates that serve as intermediates in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors. The chloro and cyclohexyl groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding.

Properties

Molecular Formula |

C18H24ClNO3 |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C18H24ClNO3/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(19)9-15(17)12-5-3-2-4-6-12/h7-9,12,14,16,20H,2-6,10-11H2,1H3/t14-,16-/m0/s1 |

InChI Key |

XGXYLMFBFOYIMB-HOCLYGCPSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)C3CCCCC3 |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Phenol

Cyclohexyl groups are introduced via Friedel-Crafts alkylation using cyclohexyl chloride or bromide in the presence of AlCl₃. Subsequent chlorination with Cl₂ or SOCl₂ yields 4-chloro-2-cyclohexylphenol.

Typical Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Cyclohexyl bromide, AlCl₃, 0–5°C, 12h | 65–70 |

| Chlorination | SOCl₂, DMF catalyst, 80°C, 6h | 85–90 |

Preparation of (2S,4S)-Pyrrolidine-2-Carboxylic Acid Methyl Ester

Asymmetric Synthesis from Proline Derivatives

(2S,4S)-pyrrolidine-2-carboxylate is synthesized via stereoselective reduction of protected proline derivatives. For example:

- Boc-protection : (S)-proline is treated with di-tert-butyl dicarbonate (Boc₂O) to form Boc-proline.

- Stereoselective functionalization : The 4-position is functionalized via oxidation-reduction sequences or enzymatic resolution to establish the (4S) configuration.

- Esterification : Reaction with methanol and thionyl chloride yields the methyl ester.

Key Data :

- Enzymatic resolution : Using lipase B from Candida antarctica, enantiomeric excess (ee) >99%.

- Esterification yield : 90–95% under anhydrous conditions.

Ether Bond Formation: Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

The phenolic oxygen attacks an activated pyrrolidine derivative (e.g., mesylate or tosylate) under basic conditions:

Reaction Scheme :

$$

\text{4-Chloro-2-cyclohexylphenol} + \text{(2S,4S)-Pyrrolidine-2-carboxylate mesylate} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}

$$

Optimized Conditions :

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient O-alkylation:

$$

\text{4-Chloro-2-cyclohexylphenol} + \text{(2S,4S)-Pyrrolidine-2-carboxylate alcohol} \xrightarrow{\text{DEAD, PPh₃}} \text{Target compound}

$$

Advantages :

Alternative Routes via Intermediate Acyl Chlorides

Acyl Chloride-Mediated Coupling

Adapting methods from methyl 4-chloropicolinate synthesis:

- Acyl chloride formation : Treat 4-chloro-2-cyclohexylphenoxy acetic acid with SOCl₂.

- Esterification : React with (2S,4S)-pyrrolidine methanol.

Challenges :

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.85 (d, J=2.4 Hz, 1H, ArH), 4.20–4.15 (m, 1H, pyrrolidine-H), 3.70 (s, 3H, OCH₃).

- [α]²⁵D : +32.5° (c=1.0, CHCl₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can occur at the chlorinated phenoxy group, potentially leading to dechlorination.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenoxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Cyclohexanone derivatives.

Reduction Products: Dechlorinated phenoxy derivatives.

Substitution Products: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

- Chlorine vs. Nitro Substituents: The dichlorophenoxy analog (CAS 1217781-70-8) has higher lipophilicity compared to the nitro-substituted analog (CAS 218944-14-0), which exhibits stronger electron-withdrawing effects due to the nitro group . Chlorine atoms are meta/para-directing, while nitro groups are ortho/para-directing, affecting further functionalization.

Steric Effects :

- The cyclohexyl group in the target compound provides significant steric bulk, similar to the tert-pentyl group in CAS 1354485-03-2. Both groups may hinder binding to flat enzymatic pockets .

- The cyclobutylcarbonyloxy substituent (CAS 1354487-94-7) offers moderate steric hindrance, balancing bulk and flexibility .

Solubility and Salt Forms :

Pharmacological Implications

While direct biological data for the target compound are unavailable, insights can be drawn from analogs:

- Chlorinated Derivatives : Likely exhibit enhanced metabolic stability due to reduced oxidative metabolism at chlorine sites .

- Nitro-Substituted Analogs : May act as prodrugs or participate in redox reactions, but could pose toxicity risks .

- Bulky Substituents : Compounds like CAS 1354485-03-2 are candidates for targeting sterically tolerant receptors (e.g., GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.